![molecular formula C15H11F3N2O B13711740 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one is a benzimidazole derivative. Benzimidazole compounds are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities . This particular compound features a trifluoromethyl group, which enhances its chemical stability and biological activity .
Métodos De Preparación
The synthesis of 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one typically involves the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out in a mixture of solvents under mild conditions, followed by separation using hexane and water . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using radical intermediates.
Common reagents and conditions for these reactions include mild temperatures and solvents like acetonitrile or methanol. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anticancer and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to biological targets, leading to its biological effects . The compound may inhibit specific enzymes or receptors, disrupting cellular processes and leading to its therapeutic effects.
Comparación Con Compuestos Similares
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one is unique due to its trifluoromethyl group, which imparts enhanced stability and biological activity compared to other benzimidazole derivatives . Similar compounds include:
- 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
- 2-phenylbenzimidazoles
These compounds share structural similarities but differ in their specific substituents, leading to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C15H11F3N2O |
|---|---|
Peso molecular |
292.26 g/mol |
Nombre IUPAC |
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H11F3N2O/c1-9-2-7-12-13(8-9)20(14(21)19-12)11-5-3-10(4-6-11)15(16,17)18/h2-8H,1H3,(H,19,21) |
Clave InChI |
MFUFPBCBPLCSLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)N2C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


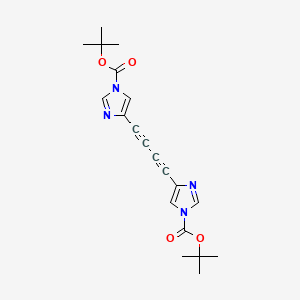
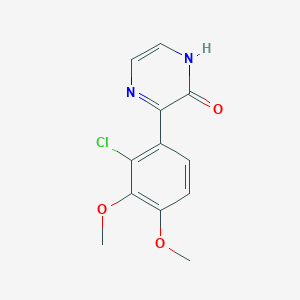

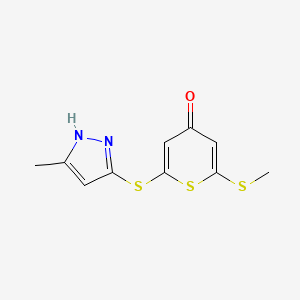
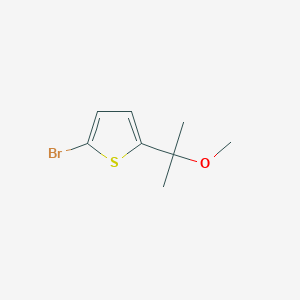
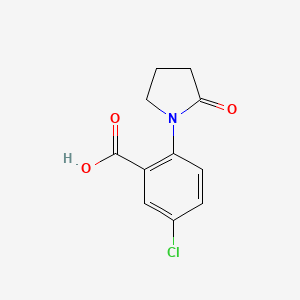
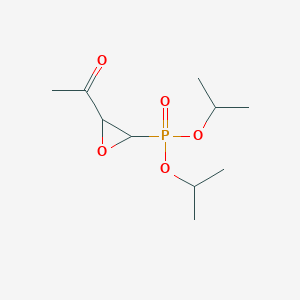

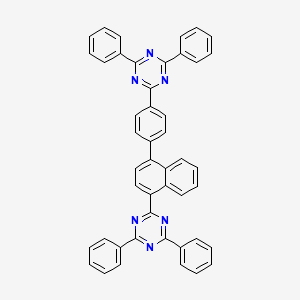
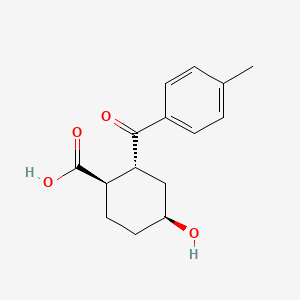
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
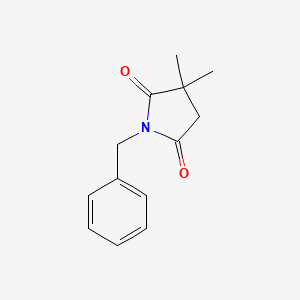
![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)

